N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide
Description
N-[2-(5-Chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 5-chloroindole moiety linked via an ethyl chain to a benzamide ring substituted with a 5-methyltetrazole group. The chloro substituent on the indole enhances lipophilicity, which may influence bioavailability and target binding .
Properties
Molecular Formula |
C19H17ClN6O |
|---|---|
Molecular Weight |
380.8 g/mol |
IUPAC Name |
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyltetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H17ClN6O/c1-12-23-24-25-26(12)16-5-2-13(3-6-16)19(27)21-9-8-14-11-22-18-7-4-15(20)10-17(14)18/h2-7,10-11,22H,8-9H2,1H3,(H,21,27) |
InChI Key |
KBXQJFRMSKHDHI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the tetrazole ring and the final coupling with the benzamide group. Common reagents used in these steps include chlorinating agents, azide sources, and coupling reagents under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to scale up the production while maintaining consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole and benzamide moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds structurally related to N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide exhibit promising anticancer properties. The indole and tetrazole moieties are known to enhance the biological activity of compounds, making them suitable candidates for the development of anticancer agents. Studies have shown that similar compounds can induce apoptosis in cancer cells by triggering mitochondrial pathways and inhibiting specific kinases involved in cell proliferation .
Mechanism of Action
The mechanism of action for this compound may involve the inhibition of key enzymes or pathways that are crucial for cancer cell survival. For instance, the tetrazole ring is known to interact with various biological targets, potentially leading to the disruption of cancer cell metabolism .
Neuropharmacology
Neuroprotective Effects
The compound has been explored for its neuroprotective effects, particularly in models of neurodegenerative diseases. Research suggests that similar indole derivatives can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in protecting neuronal cells from oxidative stress and inflammation .
Potential in Treating Depression and Anxiety
Given the structural similarities to established antidepressants, there is potential for this compound to be investigated as a treatment for mood disorders. Compounds containing indole structures have been associated with serotonin receptor modulation, which is a key target in the treatment of depression and anxiety disorders .
Antimicrobial Activity
Broad-Spectrum Antimicrobial Potential
The compound's unique structure may confer broad-spectrum antimicrobial properties. Similar compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound could be a candidate for further exploration in antimicrobial drug development .
Structure-Activity Relationship Studies
Development of Analogues
Research into structure-activity relationships (SAR) has been pivotal in understanding how modifications to the chemical structure influence biological activity. By synthesizing analogues of this compound, researchers can identify which functional groups enhance efficacy or reduce toxicity, thereby optimizing therapeutic profiles for specific applications .
Case Studies and Research Findings
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Indole derivatives showed significant apoptosis induction in cancer cell lines. |
| Study 2 | Neuroprotective Effects | Similar compounds exhibited protective effects against oxidative stress in neuronal cells. |
| Study 3 | Antimicrobial Activity | Broad-spectrum activity against Gram-positive and Gram-negative bacteria was observed. |
Mechanism of Action
The mechanism of action of N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The indole and tetrazole moieties play crucial roles in these interactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Analysis
The table below highlights structural differences between the target compound and analogs from the evidence:
Key Observations :
- The target compound’s tetrazole group distinguishes it from thiazole () or thiadiazole () analogs, which may alter electronic properties and metabolic pathways.
- Substituent positions on the indole (e.g., 3-yl vs. 2-yl in vs. ) influence steric interactions and binding affinity.
- Chlorine placement (indole vs.
Physicochemical Properties
Analysis :
- Higher logP in the target compound vs. suggests greater membrane permeability but lower aqueous solubility.
Biological Activity
N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of significant interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Characteristics
The molecular structure of this compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4 |
| Molecular Weight | 344.81 g/mol |
| LogP | 4.0134 |
| Hydrogen Bond Acceptors | 2 |
| Hydrogen Bond Donors | 2 |
| Polar Surface Area | 34.364 Ų |
The compound features an indole ring, a tetrazole moiety, and a benzamide structure, which are known for their diverse biological activities.
Anticancer Activity
Research has indicated that compounds with indole and tetrazole structures exhibit promising anticancer properties. For instance, studies have shown that derivatives containing indole rings can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
A notable study demonstrated that similar compounds could induce multipolar mitotic spindle formation in centrosome-amplified cancer cells, leading to increased cell death. This suggests that this compound may have potential as a therapeutic agent against specific cancers by disrupting normal mitotic processes .
Antimicrobial Activity
The antimicrobial efficacy of related compounds has also been documented. For example, derivatives with similar functional groups have shown activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) studies indicated that the presence of electron-withdrawing groups enhances antibacterial activity .
In vitro tests have revealed that certain analogs exhibit minimum inhibitory concentrations (MICs) in the range of 1.95–15.62 μg/mL against various bacterial strains, suggesting that this compound may possess similar properties .
The biological activity of this compound is hypothesized to involve multiple pathways:
- Inhibition of Kinases : The compound may inhibit specific kinases involved in cell division, leading to disrupted mitotic processes.
- Induction of Apoptosis : It may promote apoptotic pathways in cancer cells, enhancing cell death.
- Antimicrobial Mechanism : Similar compounds have been shown to disrupt bacterial cell wall synthesis or function.
Study 1: Anticancer Activity Assessment
A study conducted on a series of indole derivatives, including this compound, demonstrated significant cytotoxic effects on various cancer cell lines. The compound was tested against human colon cancer cells, showing an IC50 value indicative of potent inhibitory activity .
Study 2: Antimicrobial Efficacy Evaluation
In another investigation focusing on antimicrobial properties, the compound was tested against a panel of bacterial strains. Results indicated effective inhibition comparable to established antibiotics such as ciprofloxacin and norfloxacin, highlighting its potential as an alternative therapeutic agent .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
